![molecular formula C23H19FN4O3 B2843717 N-(3-乙基苯基)-2-(3-(3-(4-氟苯基)-1,2,4-噁唑-5-基)-2-氧代吡啶-1(2H)-基)乙酰胺 CAS No. 1251544-79-2](/img/structure/B2843717.png)
N-(3-乙基苯基)-2-(3-(3-(4-氟苯基)-1,2,4-噁唑-5-基)-2-氧代吡啶-1(2H)-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-ethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H19FN4O3 and its molecular weight is 418.428. The purity is usually 95%.
BenchChem offers high-quality N-(3-ethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-ethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌特性
具有 1,3,4-恶二唑衍生物的化合物表现出显着的抗菌活性。Parikh 和 Joshi (2014) 合成了一系列含氟取代乙酰胺的恶二唑,并通过体外试验表征了它们的抗菌效力,显示出由于氟原子的存在而增强的抗菌和抗真菌作用 (Parikh & Joshi, 2014).
激酶抑制活性
Stec 等人对苯并噻唑和杂环类似物的研究。(2011) 探索了对磷酸肌醇 3-激酶 (PI3K)/雷帕霉素 (mTOR) 双重抑制剂的代谢稳定性的改进。这项研究有助于理解设计更有效的激酶抑制剂的化学基础 (Stec et al., 2011).
抗真菌和凋亡作用
Çavușoğlu、Yurttaş 和 Cantürk (2018) 合成了三唑-恶二唑化合物,并评估了它们对念珠菌属的抗真菌和凋亡活性,确定了对健康细胞具有有效抗真菌特性和最小细胞毒性的化合物 (Çavușoğlu, Yurttaş, & Cantürk, 2018).
抗炎活性
Sunder 和 Maleraju (2013) 开发了具有抗炎特性的 N-(3-chloro-4-fluorophenyl) 衍生物,展示了此类化合物在治疗炎症相关疾病中的潜力 (Sunder & Maleraju, 2013).
癌症研究
对 N-取代乙酰胺衍生物的研究也显示出在癌症研究中的前景。Sharma 等人。(2018) 合成了 N-(2-氨基苯基)-2-(2-异丙苯氧基) 乙酰胺,并通过计算机模拟确认了其抗癌活性,靶向 VEGFr 受体 (Sharma et al., 2018).
属性
IUPAC Name |
N-(3-ethylphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3/c1-2-15-5-3-6-18(13-15)25-20(29)14-28-12-4-7-19(23(28)30)22-26-21(27-31-22)16-8-10-17(24)11-9-16/h3-13H,2,14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZRCKWMFZTCHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。